molecular formula C22H27N3O4 B2361240 Tert-butyl 4-(3-(pyridin-2-yloxy)benzamido)piperidine-1-carboxylate CAS No. 1796949-70-6

Tert-butyl 4-(3-(pyridin-2-yloxy)benzamido)piperidine-1-carboxylate

Cat. No.: B2361240
CAS No.: 1796949-70-6
M. Wt: 397.475
InChI Key: XOBKBQXOIQWHNR-UHFFFAOYSA-N
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Description

Synthesis Analysis

In a study, tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate, a compound similar to BPP, was synthesized . The compound was characterized using 1 H NMR, 13 C NMR, MS, and FT-IR techniques .


Molecular Structure Analysis

The molecular structure of the synthesized compound was evaluated using X-ray diffraction (XRD) . The structure was optimized using the density functional theory (DFT) at the B3LYP/6-311+G (2d, p) level . The optimized structure was compared with the crystal structure determined using single-crystal XRD, and the results were consistent .

Scientific Research Applications

Synthesis and Properties of Ortho-linked Polyamides

Ortho-linked polyamides have been synthesized through aromatic nucleophilic substitution reactions, utilizing compounds with tert-butyl groups. These polyamides exhibit high thermal stability, solubility in polar solvents, and the ability to form transparent, flexible films. Such properties suggest their potential application in materials science, especially for high-performance polymers with specific optical or mechanical properties (Hsiao et al., 2000).

Development of Small Molecule Anticancer Drugs

The synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a precursor to small molecule anticancer drugs, highlights the role of similar compounds in medicinal chemistry. This research emphasizes the importance of structural modification in developing therapeutics targeting specific pathways, such as the PI3K/AKT/mTOR pathway in cancer treatment (Zhang et al., 2018).

Nucleophilic Substitutions and Radical Reactions

Tert-butyl phenylazocarboxylates have been identified as versatile building blocks in synthetic organic chemistry. Their reactivity towards nucleophilic substitutions and radical reactions under mild conditions makes them useful for generating a wide range of functionalized aromatic compounds. This versatility underscores the potential of tert-butyl-based compounds in synthesizing complex molecules for various chemical investigations (Jasch et al., 2012).

Properties

IUPAC Name

tert-butyl 4-[(3-pyridin-2-yloxybenzoyl)amino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c1-22(2,3)29-21(27)25-13-10-17(11-14-25)24-20(26)16-7-6-8-18(15-16)28-19-9-4-5-12-23-19/h4-9,12,15,17H,10-11,13-14H2,1-3H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOBKBQXOIQWHNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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